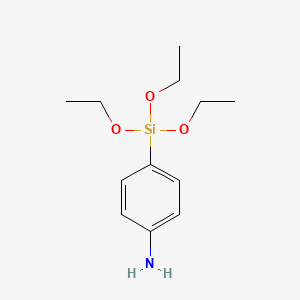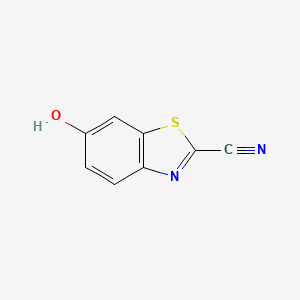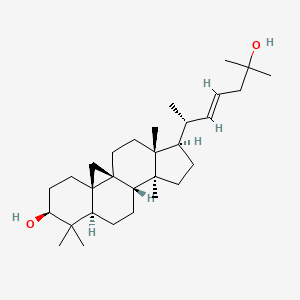
5-フェニル-1H-ピロール-3-カルバルデヒド
概要
説明
5-Phenyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C11H9NO It is characterized by a pyrrole ring substituted with a phenyl group at the 5-position and an aldehyde group at the 3-position
科学的研究の応用
5-Phenyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
作用機序
Target of Action
5-Phenyl-1H-pyrrole-3-carbaldehyde is primarily used as an impurity in the synthesis of Vonoprazan . Vonoprazan is a competitive potassium acid blocker, suggesting that 5-Phenyl-1H-pyrrole-3-carbaldehyde may interact with similar targets .
Mode of Action
Given its role in the synthesis of vonoprazan, it may interact with potassium channels in a competitive manner .
Biochemical Pathways
As an impurity in the synthesis of vonoprazan, it may influence acid-related pathways .
Pharmacokinetics
Its predicted boiling point is 3816±300 °C, and its predicted density is 1183±006 g/cm3 .
Result of Action
As an impurity in the synthesis of Vonoprazan, it may contribute to the overall effects of this drug, which include the reduction of gastric acid secretion .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of phenylhydrazine with an appropriate aldehyde under acidic conditions to form the pyrrole ring. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production methods for 5-phenyl-1H-pyrrole-3-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 5-Phenyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 5-phenyl-1H-pyrrole-3-carboxylic acid.
Reduction: 5-phenyl-1H-pyrrole-3-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
類似化合物との比較
5-phenyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-phenyl-1H-pyrrole-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.
5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a fluorine atom on the phenyl ring.
Uniqueness: 5-Phenyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. The presence of both the phenyl and aldehyde groups allows for diverse chemical transformations and interactions with biological targets .
特性
IUPAC Name |
5-phenyl-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-8,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRIBBUJKKGAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

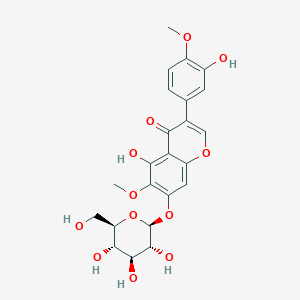
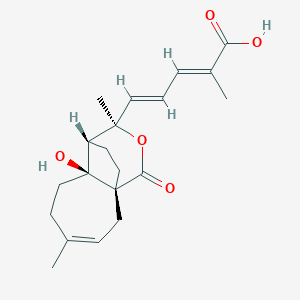


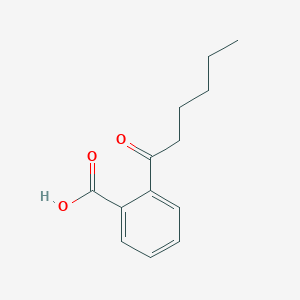


![7,14-Diphenylacenaphtho[1,2-k]fluoranthene](/img/structure/B1631446.png)

